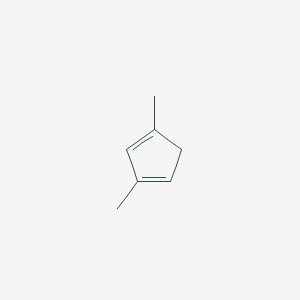

1,3-Dimethylcyclopentadiene

Description

Historical Context and Evolution of Research on Cyclopentadiene (B3395910) Derivatives

The journey into the chemistry of cyclopentadiene derivatives began in the late 19th century. In 1886, Roscoe first observed a hydrocarbon with the formula C₅H₆ that readily dimerized. nih.gov The structures of this monomer, cyclopentadiene, and its dimer, dicyclopentadiene (B1670491), were later elucidated by Etard and Lambert in 1891, and further confirmed by Kraemer and Spilker in 1896. nih.gov A pivotal moment in the evolution of cyclopentadiene chemistry was the discovery of ferrocene (B1249389) in 1951, an event that revolutionized the field of organometallic chemistry. This discovery sparked intensive research into a wide array of substituted cyclopentadienyl (B1206354) ligands, aiming to modify the steric and electronic properties of the resulting metal complexes. researchgate.net

The introduction of the pentamethylcyclopentadienyl ligand in 1960 set a precedent for highly substituted cyclopentadiene derivatives. Research into simpler alkyl-substituted cyclopentadienes, such as methylcyclopentadiene (B1197316) and dimethylcyclopentadiene, also gained traction. google.com These investigations were often driven by the need for specific precursors for organometallic catalysts and polymers. google.comsioc-journal.cn The synthesis of specific isomers, like 1,3-dimethylcyclopentadiene, presented challenges in controlling the regioselectivity of alkylation reactions, leading to mixtures of isomers. researchgate.net Over the years, research has focused on developing more controlled and efficient synthetic methods to access specific substituted cyclopentadienes, including this compound, for various applications. uq.edu.aursc.org

Significance of this compound in Modern Organic and Organometallic Chemistry

This compound is a versatile and highly reactive organic compound that serves as a crucial building block in both organic synthesis and organometallic chemistry. ontosight.ai Its utility in organic synthesis stems from its participation in a variety of reactions, most notably Diels-Alder cycloadditions, which are fundamental for constructing complex polycyclic molecules. ontosight.ainih.gov The presence of the two methyl groups influences the diene's reactivity and the stereochemistry of the resulting products.

In organometallic chemistry, this compound is a valuable precursor to substituted cyclopentadienyl (Cp) ligands. ontosight.ai These ligands are instrumental in the formation of metallocenes and other organometallic complexes. researchgate.netontosight.ai The methyl substituents on the Cp ring can significantly impact the structure, solubility, stability, and catalytic activity of the resulting metal complexes. researchgate.net For instance, ansa-metallocene complexes derived from this compound have been synthesized and investigated for their potential in polymerization catalysis. researchgate.netacs.org The tailored electronic and steric properties imparted by the dimethylcyclopentadienyl ligand allow for fine-tuning the performance of these catalysts in processes like ethylene-norbornene copolymerization. acs.org The ability to create structurally diverse and functionally specific catalysts underscores the importance of this compound in advancing modern catalytic science. researchgate.net

Overview of Key Research Areas and Challenges

Current research involving this compound is focused on several key areas, each with its own set of challenges.

Synthetic Methodology: A primary research area is the development of efficient and selective syntheses of this compound itself. A common method involves the alkylation of cyclopentadiene, but this can lead to a mixture of isomers. researchgate.net One synthetic approach involves the 1,2-addition of methyllithium (B1224462) to 3-methyl-2-cyclopentenone, followed by elimination to yield this compound. ethz.ch Another strategy utilizes a synthetic equivalent, 2-lithio-3-methoxy-1,3-dimethylcyclopentene, to generate the diene. researchgate.net The ongoing challenge is to develop scalable and cost-effective methods that provide high yields of the desired isomer, minimizing difficult purification steps. google.com

Organometallic Catalysis: The application of this compound in the synthesis of novel organometallic catalysts remains a vibrant field of study. Researchers are exploring how the specific substitution pattern of the resulting dimethylcyclopentadienyl ligand influences the properties and catalytic behavior of transition metal complexes. acs.org A significant challenge is to design and synthesize catalysts with enhanced activity, selectivity, and stability for specific chemical transformations, such as olefin polymerization and C-H bond functionalization. researchgate.netacs.org

Materials Science: Substituted cyclopentadienes, including this compound, are precursors to polymers and high-energy-density fuels. sioc-journal.cnresearchgate.net For example, the dimerization of dimethylcyclopentadiene can produce dimethyldicyclopentadiene, a useful commodity chemical. researchgate.net Research in this area focuses on controlling the polymerization process to achieve materials with desired properties. A key challenge is to understand the relationship between the monomer structure, polymerization conditions, and the final material's performance characteristics.

Reactive Intermediates: The high reactivity of this compound makes it a useful tool for studying reaction mechanisms and generating reactive intermediates. ontosight.ai Understanding the intricacies of its participation in cycloaddition reactions and its behavior under various conditions continues to be an area of fundamental research. nih.gov The primary challenge lies in the detailed characterization of transient species and the elucidation of complex reaction pathways.

| Property | Value |

| Molecular Formula | C₇H₁₀ ontosight.ai |

| Common Synonyms | 1,3-dimethyl-1,3-cyclopentadiene ontosight.ai |

| Appearance | Colorless, flammable liquid ontosight.ai |

| Reactivity | High reactivity due to its planar, conjugated diene system ontosight.ai |

| Research Area | Key Focus | Representative Challenges |

| Synthetic Methodology | Efficient and selective synthesis of the 1,3-isomer. | Controlling regioselectivity to avoid isomeric mixtures; scalability. google.comresearchgate.net |

| Organometallic Catalysis | Design of novel catalysts with tailored properties. | Achieving high catalytic activity, selectivity, and stability. researchgate.netacs.orgacs.org |

| Materials Science | Precursor for polymers and high-energy-density fuels. | Controlling polymerization and understanding structure-property relationships. sioc-journal.cnresearchgate.net |

| Reactive Intermediates | Studying reaction mechanisms and transient species. | Characterization of short-lived intermediates and complex pathways. ontosight.ainih.gov |

Structure

3D Structure

Properties

CAS No. |

4045-53-8 |

|---|---|

Molecular Formula |

C7H10 |

Molecular Weight |

94.15 g/mol |

IUPAC Name |

1,3-dimethylcyclopenta-1,3-diene |

InChI |

InChI=1S/C7H10/c1-6-3-4-7(2)5-6/h3,5H,4H2,1-2H3 |

InChI Key |

YPEOCTSXLWIZSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization for 1,3 Dimethylcyclopentadiene

Exploration of Primary Synthetic Routes to Dimethylcyclopentadienes

The primary methodologies for synthesizing dimethylcyclopentadienes involve the direct modification of cyclopentadiene (B3395910) precursors, the introduction of unsaturation into a saturated ring system, or the fragmentation of larger cyclic structures.

Alkylation Strategies of Cyclopentadiene Precursors

Direct alkylation of cyclopentadiene or its alkali metal salt is a common strategy for introducing alkyl groups. This approach typically involves reacting cyclopentadiene with a strong base to form the cyclopentadienyl (B1206354) anion, which then acts as a nucleophile.

A notable process involves reacting cyclopentadiene or an alkylcyclopentadiene with a primary or secondary alcohol in the presence of a highly alkaline catalyst, such as potassium hydroxide (B78521) or sodium hydroxide. google.com This method can lead to the formation of various isomers. When cyclopentadiene is reacted with a secondary alcohol, alkylation can occur first at the 1- or 2-position. google.com Subsequent alkylation of the 1-isomer can happen at the 3- or 4-position, while the 2-isomer is further alkylated at the 4-position. google.com This results in a mixture that can include 1,3- and 1,4-isomers. google.com The reaction conditions are significant because alkylation occurs at positions that are not the site of the active methylene (B1212753) group (the 5-position), which is an unexpected outcome under these conditions. google.com

| Parameter | Description | Reference |

| Reactants | Cyclopentadiene or alkylcyclopentadiene, primary or secondary alcohol | google.com |

| Catalyst | Highly alkaline (e.g., NaOH, KOH, sodium alkoxide, potassium alkoxide) | google.com |

| Initial Products | 1-alkylcyclopentadiene, 2-alkylcyclopentadiene | google.com |

| Final Products | Mixture of dialkylated isomers (e.g., 1,3- and 1,4-isomers) | google.com |

Catalytic Dehydrogenation Approaches

Catalytic dehydrogenation involves the removal of hydrogen from a saturated or partially saturated precursor, such as dimethylcyclopentane or dimethylcyclopentene, to form the corresponding diene. This method is a cornerstone of industrial chemistry for producing unsaturated hydrocarbons.

Transition-metal catalysis is a widely employed strategy for dehydrogenation. nih.gov Palladium (Pd) and nickel (Ni) are often used in conjunction with oxidants like allyl or aryl halides. nih.gov The general mechanism involves the deprotonation of the substrate with a strong base to form an enolate (in the case of carbonyl precursors) or an analogous intermediate, which then interacts with the metal catalyst to facilitate β-hydride elimination. nih.gov While widely used for activating substrates with adjacent electron-withdrawing groups, acceptorless dehydrogenation, which does not require a sacrificial hydrogen acceptor, represents a more atom-economical approach. rsc.orgresearchgate.net Pincer-ligated iridium complexes have shown high efficacy for acceptorless alkane dehydrogenation. researchgate.net For the synthesis of 1,3-dimethylcyclopentadiene, this would involve the dehydrogenation of 1,3-dimethylcyclopentane.

| Catalyst Type | Typical Precursor | Key Features | Reference |

| Palladium (Pd) / Nickel (Ni) | Dimethylcyclopentane | Often requires an oxidant (hydrogen acceptor) | nih.gov |

| Iridium (Ir) Pincer Complexes | Dimethylcyclopentane | Can facilitate acceptorless dehydrogenation | researchgate.net |

| Palladium on Carbon (Pd/C) | Substituted Cyclohexanones | Can use generated H2 as a cocatalyst, no external oxidant needed | rsc.org |

Retro-Diels-Alder and Cycloreversion Methodologies

The retro-Diels-Alder reaction is a thermally or catalytically induced cycloreversion that breaks a cyclohexene-type structure into a diene and a dienophile. wikipedia.org This method is famously used to "crack" dicyclopentadiene (B1670491) back to cyclopentadiene monomer. gordon.edutamu.edu The process is reversible, and heating the dimer to around 170 °C allows the more volatile monomer to be distilled as it forms. nih.gov

This strategy can be adapted to produce substituted cyclopentadienes. By starting with a suitably substituted dicyclopentadiene derivative, thermal cracking can yield the desired substituted monomer. Furthermore, norbornadiene and its derivatives can serve as "masked" cyclopentadienes. nih.gov For instance, reacting a substituted norbornadiene with a 1,2,4,5-tetrazine (B1199680) can release a substituted cyclopentadiene. nih.govgoogle.com This approach offers a pathway to specific isomers based on the substitution pattern of the norbornadiene precursor.

| Methodology | Precursor | Conditions | Outcome | Reference |

| Thermal Cracking | Dicyclopentadiene | Heat (~170 °C) | Cyclopentadiene monomer | nih.gov |

| Substituted Norbornadiene Reaction | Substituted Norbornadiene | Reaction with 1,2,4,5-tetrazine | Substituted Cyclopentadiene | nih.govgoogle.com |

Mechanistic Investigations of Synthetic Pathways

The retro-Diels-Alder reaction is understood to be the microscopic reverse of the Diels-Alder cycloaddition. It proceeds through a concerted, pericyclic, single-step mechanism. wikipedia.org Evidence for this pathway comes from the observation of endo-exo isomerization of Diels-Alder adducts at high temperatures, which is postulated to occur via a retro-Diels-Alder reaction followed by a forward Diels-Alder reaction to form the more thermodynamically stable product. wikipedia.org

In alkylation reactions catalyzed by strong bases, the mechanism deviates from simple deprotonation at the most acidic methylene bridge. The formation of 1,3- and 1,4-dialkyl isomers suggests a process involving migration of the double bonds within the cyclopentadiene ring, allowing for alkylation at the vinylic positions, which are not typically considered sites for nucleophilic attack. google.com

Mechanisms for catalytic dehydrogenation are heavily dependent on the catalyst system. For palladium-catalyzed reactions, a common pathway involves the formation of a metal enolate followed by β-hydride elimination to introduce the double bond. nih.gov In acceptorless dehydrogenation, the catalyst must be able to facilitate the elimination of H2 gas, often involving oxidative addition of a C-H bond to the metal center and subsequent reductive elimination of H2.

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of synthetic route is often a trade-off between efficiency, selectivity, cost, and scalability.

| Synthetic Route | Efficiency | Selectivity | Advantages | Disadvantages |

| Alkylation | Variable; can be high yielding under optimized conditions. | Often low, producing a mixture of isomers (e.g., 1,3- and 1,4-). google.com | Uses readily available starting materials. | Poor selectivity requires difficult separations. |

| Catalytic Dehydrogenation | Can be highly efficient with the right catalyst. | Potentially high, depending on the precursor's substitution pattern. | Can be highly atom-economical (especially acceptorless methods). rsc.org | Often requires expensive noble metal catalysts and potentially harsh conditions. |

| Retro-Diels-Alder | High efficiency, especially for cracking dimers. | High; the isomer produced is determined by the precursor structure. nih.gov | Provides a clean product if the precursor is pure. | Requires high temperatures; precursor synthesis can be multi-stepped. wikipedia.org |

Considerations for Scalable and Sustainable Synthesis of this compound

For industrial applications, synthetic routes must be scalable, cost-effective, and environmentally sustainable.

Alkylation: While seemingly straightforward, the low selectivity of direct alkylation presents significant downstream processing challenges for isolating the desired 1,3-isomer, making it less attractive for large-scale, high-purity production.

Catalytic Dehydrogenation: Acceptorless dehydrogenation is a highly sustainable approach as it produces only hydrogen gas as a byproduct. rsc.org The primary challenges for scalability are the cost and stability of the catalysts (e.g., iridium complexes). researchgate.net The development of robust, inexpensive catalysts from earth-abundant metals is a key area of research. nih.gov

Retro-Diels-Alder: This method is well-established and used industrially for producing cyclopentadiene monomer. tamu.edu Its application to substituted derivatives is feasible, but the scalability is contingent on an efficient and cost-effective synthesis of the required substituted precursor.

Sustainable Feedstocks: A truly sustainable process would utilize renewable starting materials. Routes starting from biomass-derived furfuryl alcohol have been developed to produce related cyclic compounds like 1,3-cyclopentanediol, suggesting future possibilities for synthesizing cyclopentadiene derivatives from non-fossil fuel sources. researchgate.net Developing a pathway from such platform chemicals to this compound would represent a significant advance in sustainable synthesis.

Fundamental Reactivity and Mechanistic Studies of 1,3 Dimethylcyclopentadiene

Isomerization and Tautomerism of Dimethylcyclopentadienes

The dimethylcyclopentadiene system exists as a mixture of isomers that readily interconvert. This dynamic behavior is primarily governed by sigmatropic rearrangements, specifically hydride shifts, leading to a thermodynamic equilibrium between the different tautomers.

Substituted cyclopentadienes undergo rapid isomerization through a series of researchgate.netwikipedia.org-sigmatropic rearrangements, commonly known as hydride shifts. nih.gov In this process, a hydrogen atom migrates from the C5 position to one of the carbons of the diene system. For dimethylcyclopentadienes, this results in a dynamic equilibrium between the 1,2-, 2,3-, and 1,3-isomers.

The formation of a carbocation intermediate allows for these rearrangements. If an unstable carbocation can transform into a more stable one, a hydride shift is likely to occur. masterorganicchemistry.com For instance, a secondary carbocation adjacent to a tertiary carbon can rearrange via a hydride shift to form the more stable tertiary carbocation. masterorganicchemistry.com The transition state for such a shift involves a hydrido-bridged carbocation. These shifts can be sequential, with a 1,2-hydride shift potentially being followed by another. masterorganicchemistry.com

In the context of dimethylcyclopentadienes, treatment with a base like sodium methoxide can facilitate the deprotonation of the methylene (B1212753) group, forming a cyclopentadienyl (B1206354) anion. Reprotonation can then lead to a mixture of isomers, demonstrating the dynamic equilibrium. quora.com

The isomerization of methyl-substituted cyclopentadienes is a thermally controlled process. The rate of these rearrangements is influenced by the position of the methyl substituents. For example, methyl substitution at the 1-position of 5-methylcyclopentadiene has been shown to slow the 1,5-hydrogen shift by an order of magnitude compared to the unsubstituted 5-methylcyclopentadiene. nih.gov

| Rearrangement Type | General Temperature Range (°C) | Influencing Factors |

| researchgate.netwikipedia.org-Sigmatropic Hydride Shift | 25 - 160 | Position of methyl substituents |

| Cope Rearrangement (of dimers) | 80 - 140 | Structure of the initial adduct |

Cycloaddition Reactions Involving 1,3-Dimethylcyclopentadiene

As a conjugated diene, this compound readily participates in cycloaddition reactions, most notably the Diels-Alder reaction. The electronic and steric properties of the methyl groups play a crucial role in the scope and selectivity of these transformations.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. Cyclopentadiene (B3395910) and its derivatives are highly reactive dienes in these reactions. nih.gov The reaction of 2,3-dimethyl-1,3-cyclopentadiene with a dienophile like 1-chloroethene results in a bicyclic addition product. askthenerd.com

A key aspect of the Diels-Alder reaction is its stereoselectivity. The reaction is stereospecific with respect to the dienophile, meaning the stereochemistry of the substituents on the dienophile is retained in the product. masterorganicchemistry.com Furthermore, when a cyclic diene like this compound reacts, two diastereomeric products, endo and exo, can be formed. The endo product, where the dienophile's substituents are oriented towards the diene's π-system, is often the kinetically favored product due to secondary orbital interactions. askthenerd.comchemrxiv.org

For example, the cycloaddition between 2,3-dimethyl-1,3-butadiene and 1-nitrocyclohexene has been studied, highlighting the formation of different stereoisomers. nih.gov While specific yield data for this compound reactions are sparse, the general principles of high reactivity and preferential endo selectivity are applicable.

| Dienophile | Expected Major Product | Key Stereochemical Feature |

| Maleic Anhydride | Endo adduct | High stereoselectivity |

| 1-Chloroethene | Bicyclic adduct | Preferential endo formation |

| Cyclopropenes | Endo adduct | Exclusive endo configuration predicted |

Frontier Molecular Orbital (FMO) theory is used to rationalize the reactivity and selectivity of pericyclic reactions like the Diels-Alder cycloaddition. libretexts.org The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice-versa). wikipedia.orglibretexts.org

In a typical "normal electron-demand" Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. The methyl groups on this compound are electron-donating, which raises the energy of its HOMO. This leads to a smaller energy gap between the diene's HOMO and the dienophile's LUMO, accelerating the reaction rate compared to unsubstituted cyclopentadiene.

FMO theory also explains regioselectivity when both the diene and dienophile are unsymmetrical. The reaction proceeds in a way that allows for the largest constructive overlap between the orbitals of the termini of the diene and dienophile. The orbital coefficients (the size of the lobes) at each atom determine the preferred orientation of the reactants to maximize this bonding interaction. wikipedia.org For 1,3-dipolar cycloadditions, a related concept, FMO theory helps classify reactions and rationalize their regioselectivity based on the relative energies of the reactant orbitals. nih.govresearchgate.net

Electrophilic and Nucleophilic Reactions of the Diene System

Beyond cycloadditions, the conjugated diene system of this compound can react with both electrophiles and nucleophiles.

Conjugated dienes readily undergo electrophilic addition. pressbooks.pub The reaction is initiated by the attack of an electrophile (like H⁺ from HBr) on the diene, which leads to the formation of a resonance-stabilized allylic carbocation. libretexts.org This intermediate is more stable than a non-allylic carbocation, directing the reaction pathway. pressbooks.pub

Because the positive charge in the allylic carbocation is delocalized over two carbons, the subsequent attack by a nucleophile (like Br⁻) can occur at either of these positions. libretexts.org This results in a mixture of two products: the 1,2-addition product and the 1,4-addition product. The ratio of these products can often be controlled by temperature, with the 1,2-adduct often being the kinetic product (formed faster at low temperatures) and the 1,4-adduct being the thermodynamic product (more stable and favored at higher temperatures). youtube.com

Reactions with nucleophiles are less common for the neutral diene but can occur if the system is activated. Strong bases can deprotonate the methylene bridge of cyclopentadiene derivatives to form the highly stable and aromatic cyclopentadienyl anion, which is an excellent nucleophile. quora.com Additionally, highly substituted and electron-deficient dienes can undergo nucleophilic substitution reactions. For example, tetrachloro-1,3-dinitro-1,3-butadiene reacts with various nucleophiles, resulting in the replacement of chlorine atoms. researchgate.net

Derivatization and Functionalization Strategies

The chemical reactivity of this compound is primarily dictated by two key structural features: the conjugated diene system and the active methylene group. These sites allow for a variety of derivatization and functionalization reactions, making the molecule a versatile building block in organic synthesis. The main strategies for its functionalization include cycloaddition reactions, condensation reactions to form fulvenes, and deprotonation to form the corresponding cyclopentadienyl anion, which serves as a ligand in organometallic chemistry.

Diels-Alder Cycloaddition Reactions

As a cyclic diene, this compound readily participates in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various electron-deficient alkenes and alkynes (dienophiles). bme.hu This reaction is a powerful tool for constructing bicyclic systems with high stereocontrol. The presence of the methyl groups on the diene influences the regioselectivity and stereoselectivity of the cycloaddition. The general reactivity of cyclopentadiene and its derivatives in these reactions is notably high compared to other cyclic and acyclic dienes. raineslab.com

The reaction proceeds by the concerted addition of the dienophile across the diene, forming a six-membered ring. A variety of dienophiles can be employed to introduce diverse functional groups into the resulting bicyclic adduct.

Table 1: Representative Diels-Alder Reactions of this compound

| Dienophile | Reagents & Conditions | Product |

|---|---|---|

| Maleic Anhydride | Thermal addition | 1,4-Dimethyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |

| Dimethyl acetylenedicarboxylate | Thermal addition | Dimethyl 1,4-dimethyl-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate |

| Acrylonitrile | Lewis acid catalysis or thermal | 1,4-Dimethyl-bicyclo[2.2.1]hept-5-ene-2-carbonitrile |

This table presents illustrative examples of typical Diels-Alder reactions involving a 1,3-disubstituted cyclopentadiene scaffold.

Fulvene Synthesis via Condensation

The active methylene group (at the C5 position) of the cyclopentadiene ring is acidic and can be deprotonated or participate in condensation reactions. bme.hu A characteristic reaction is the formation of fulvene derivatives through condensation with aldehydes and ketones, typically in the presence of a base like sodium or potassium ethoxide. bme.hu This reaction attaches an exocyclic double bond to the five-membered ring, creating a cross-conjugated system. The resulting fulvenes are often brightly colored and serve as precursors for other complex molecules and ligands.

The choice of the carbonyl compound allows for the introduction of a wide array of substituents at the 6-position of the fulvene core.

Table 2: Fulvene Derivatives from this compound

| Carbonyl Compound | Base/Solvent | Product (Fulvene Derivative) |

|---|---|---|

| Acetone | Sodium ethoxide / Ethanol | 6,6-Dimethyl-1,3-dimethylfulvene |

| Benzaldehyde | Potassium hydroxide (B78521) / Methanol | 6-Phenyl-1,3-dimethylfulvene |

| Cyclohexanone | Pyrrolidine / Toluene | 6,6-Pentamethylene-1,3-dimethylfulvene |

This table illustrates the synthesis of various fulvenes starting from this compound and different carbonyl compounds.

Formation of the 1,3-Dimethylcyclopentadienyl Anion

The hydrogen atoms on the C5 methylene bridge are sufficiently acidic to be removed by a strong base, such as organolithium reagents (e.g., n-butyllithium) or sodium hydride. This deprotonation results in the formation of the aromatic 1,3-dimethylcyclopentadienyl anion. This anion is a highly valuable ligand in organometallic chemistry, analogous to the unsubstituted cyclopentadienyl (Cp) anion. uq.edu.au

The resulting anionic ligand can be reacted with a wide range of metal halides to form substituted metallocene complexes. These complexes are pivotal in fields such as catalysis and materials science. The methyl groups on the ring modify the steric and electronic properties of the ligand, which in turn influences the stability, reactivity, and catalytic activity of the corresponding metal complex.

Table 3: Synthesis and Derivatization of 1,3-Dimethylcyclopentadienyl Anion

| Reagent 1 (Base) | Reagent 2 (Metal Halide) | Product |

|---|---|---|

| n-Butyllithium (n-BuLi) | Iron(II) chloride (FeCl₂) | Bis(1,3-dimethylcyclopentadienyl)iron (Decamethylferrocene analogue) |

| Sodium Hydride (NaH) | Zirconium(IV) chloride (ZrCl₄) | Bis(1,3-dimethylcyclopentadienyl)zirconium dichloride |

This table outlines the two-step process for creating organometallic complexes from this compound via its corresponding anion.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Maleic Anhydride |

| Dimethyl acetylenedicarboxylate |

| Acrylonitrile |

| Benzoquinone |

| 1,4-Dimethyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |

| Dimethyl 1,4-dimethyl-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate |

| 1,4-Dimethyl-bicyclo[2.2.1]hept-5-ene-2-carbonitrile |

| 1,4-Dimethyl-5,8-methano-1,4,4a,5,8,8a-hexahydro-naphthalene-2,3-dione |

| Acetone |

| Benzaldehyde |

| Cyclohexanone |

| Formaldehyde |

| Sodium ethoxide |

| Potassium hydroxide |

| Pyrrolidine |

| 6,6-Dimethyl-1,3-dimethylfulvene |

| 6-Phenyl-1,3-dimethylfulvene |

| 6,6-Pentamethylene-1,3-dimethylfulvene |

| 6-Methylene-1,3-dimethylfulvene |

| n-Butyllithium |

| Sodium Hydride |

| Potassium Hydride |

| Iron(II) chloride |

| Zirconium(IV) chloride |

| Titanium(IV) chloride |

| Bis(1,3-dimethylcyclopentadienyl)iron |

| Bis(1,3-dimethylcyclopentadienyl)zirconium dichloride |

Organometallic Chemistry and Ligand Design with 1,3 Dimethylcyclopentadiene

Synthesis and Characterization of Metal-Cyclopentadienyl Complexes

The synthesis of metal complexes incorporating the 1,3-dimethylcyclopentadienyl ligand typically follows established routes for creating cyclopentadienyl (B1206354) (Cp) derivatives. The process generally begins with the deprotonation of the 1,3-dimethylcyclopentadiene precursor using a strong base, such as an organolithium reagent or sodium hydride, to generate the corresponding 1,3-dimethylcyclopentadienyl anion. This anionic ligand is then introduced to a suitable metal halide precursor through a salt metathesis reaction. For instance, reacting the lithium salt of this compound with a metal chloride (MClₓ) results in the formation of the desired metal-cyclopentadienyl complex and a lithium chloride byproduct, which can be removed by filtration.

Development of 1,3-Dimethylcyclopentadienyl-Based Ligands

The 1,3-dimethylcyclopentadienyl moiety serves as a versatile building block in ligand design, offering a balance of steric bulk and electronic properties that can be tailored for specific applications in catalysis and materials science. Its derivatives are particularly prominent in the construction of constrained-geometry catalysts.

Ansa-metallocenes are a class of organometallic compounds where two cyclopentadienyl rings are linked by a bridging group, restricting the rotation of the rings and creating a more rigid and well-defined catalytic site. wikipedia.org This "handle" (from the Greek ansa) is crucial for controlling the stereochemistry of polymerization reactions. wikipedia.org Systems derived from this compound involve linking two of these substituted rings together.

Common linkers include dimethylsilyl (-Si(CH₃)₂-) or ethylene (B1197577) (-CH₂-CH₂-) bridges. The synthesis of these bridged ligands followed by metallation with a transition metal, such as zirconium or titanium, leads to the formation of the ansa-metallocene. uni-konstanz.deuni-konstanz.de A key stereochemical outcome of this process is the formation of both racemic (rac) and meso diastereomers. uni-konstanz.de The rac isomer possesses C₂ symmetry and is often the desired chiral catalyst, while the meso isomer is achiral. The ratio of rac to meso products can be influenced by reaction conditions and the nature of the substituents on the cyclopentadienyl rings. uni-konstanz.de For example, the introduction of an additional methyl group adjacent to the dimethylsilyl bridge has been shown to significantly increase the rac/meso product ratio in certain zirconocene (B1252598) systems. uni-konstanz.de

| Linker Group (X) | General Structure | Resulting Isomers | Significance |

|---|---|---|---|

| Dimethylsilyl (-Si(CH₃)₂-) | (CH₃)₂Si(C₅H₃-1,3-(CH₃)₂)₂MCl₂ | rac and meso | Commonly used linker; influences rac/meso ratio. uni-konstanz.de |

| Ethylene (-CH₂-CH₂-) | (CH₂)₂(C₅H₃-1,3-(CH₃)₂)₂MCl₂ | rac and meso | Carbon-based bridge providing stereorigidity. uni-konstanz.de |

| Cyclobutylene | Photochemically generated bridge | Isomeric products | Formed via intramolecular [2+2] cycloaddition. nih.gov |

The two methyl groups on the 1,3-dimethylcyclopentadienyl ligand significantly alter its properties compared to the unsubstituted cyclopentadienyl ligand. These changes can be categorized into electronic and steric effects, which in turn modify the behavior of the resulting organometallic complex.

Electronic Effects: Methyl groups are electron-donating. This inductive effect increases the electron density on the cyclopentadienyl ring, making the ligand a stronger electron donor to the metal center. illinois.edu This enhanced donation can affect the metal's reactivity, potentially stabilizing higher oxidation states or influencing the binding of other ligands.

Steric Effects: The methyl groups add considerable bulk to the ligand. This steric hindrance provides kinetic stabilization to the metal center, protecting it from decomposition pathways or unwanted reactions. unt.eduescholarship.org The steric demands of the ligand can also influence the coordination geometry around the metal and control access of substrates to the active site in catalytic applications. unt.edu In some cases, sterically demanding cyclopentadienyl ligands have been shown to slow down ligand redistribution processes. unt.eduescholarship.org

| Property | Unsubstituted Cyclopentadienyl (Cp) | 1,3-Dimethylcyclopentadienyl (Me₂Cp) | Effect of Methyl Groups |

|---|---|---|---|

| Electronic Nature | Standard σ-donor and π-acceptor | Stronger electron donor | Increases electron density at the metal center. illinois.edu |

| Steric Bulk | Minimal | Moderate | Provides kinetic stabilization and influences coordination. unt.edu |

| Reactivity Modification | Baseline reactivity | Can alter catalytic activity and selectivity | Steric hindrance can control substrate approach. wikipedia.org |

Coordination Chemistry of Transition Metals with this compound Ligands

The 1,3-dimethylcyclopentadienyl ligand forms stable complexes with a wide range of transition metals. libretexts.orglibretexts.org In these complexes, the ligand typically binds to the metal in a pentahapto (η⁵) fashion, where all five carbon atoms of the cyclopentadienyl ring are bonded to the metal center. This interaction involves the overlap of the ligand's π-electron system with the d-orbitals of the transition metal, forming a coordinate covalent bond. lumenlearning.com

The coordination number and geometry of the final complex depend on the metal, its oxidation state, and the other ligands present. lumenlearning.com For example, with Group 4 metals like titanium and zirconium, it readily forms bent metallocene dichlorides of the type (η⁵-Me₂C₅H₃)₂MCl₂. These compounds are important precursors for catalysts. The presence of the methyl groups can influence the angle between the two cyclopentadienyl rings, a critical parameter in determining catalytic performance. wikipedia.org

Fluxionality and Dynamic Behavior in Organometallic Complexes

Organometallic complexes containing 1,3-dimethylcyclopentadienyl ligands can exhibit dynamic behavior, also known as fluxionality. ilpi.comwikipedia.org A fluxional molecule is one that undergoes rapid, reversible intramolecular rearrangements, leading to the interchange of atoms between chemically non-equivalent positions. ilpi.comslideshare.net

This phenomenon is often studied using variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. wikipedia.org At low temperatures, in the "slow exchange limit," the rearrangement process is slow on the NMR timescale, and distinct signals can be observed for atoms in different chemical environments. As the temperature is raised, the rate of the dynamic process increases. When the rate becomes comparable to the frequency separation of the NMR signals, the peaks broaden. At higher temperatures, in the "fast exchange limit," the process is so rapid that the NMR spectrometer detects only a time-averaged environment, resulting in a single, sharp signal. wikipedia.org

In complexes with 1,3-dimethylcyclopentadienyl ligands, fluxional processes can include the rotation of the cyclopentadienyl ring about the metal-ring axis or rearrangements involving other ligands in the coordination sphere. e-bookshelf.de The energy barrier for these processes can be calculated from the coalescence temperature of the NMR signals, providing insight into the stereochemical non-rigidity of the molecule. ilpi.com

Catalytic Applications of 1,3 Dimethylcyclopentadiene Derivatives

Olefin Polymerization Catalysis with Metallocene Complexes

Metallocene catalysts, which feature a transition metal center sandwiched between two cyclopentadienyl (B1206354) (Cp) ligands, are renowned for their single-site nature, allowing for the production of polymers with uniform microstructures and narrow molecular weight distributions. nih.govresearchgate.net The incorporation of 1,3-dimethylcyclopentadienyl ligands into ansa-metallocene frameworks, where a bridge connects the two Cp rings, has been shown to create highly active and specialized catalysts for olefin polymerization. kiche.or.krresearchgate.net

Metallocene catalysts bearing 1,3-dimethylcyclopentadienyl ligands have demonstrated high efficiency in both the homopolymerization of ethylene (B1197577) and its copolymerization with various α-olefins. These single-site catalysts can produce polyethylene and linear low-density polyethylene (LLDPE) with consistent comonomer distribution, which is a significant advantage over traditional multi-site Ziegler-Natta catalysts. nih.govresearchgate.net The structure of the metallocene, including the substituents on the cyclopentadienyl rings, is a key factor in determining catalyst performance and the resulting polymer properties. nih.govacs.org For instance, in ethylene/α-olefin copolymerization, bridged (ansa-metallocene) complexes generally exhibit better comonomer incorporation than their unbridged counterparts. nih.gov

The copolymerization of ethylene with bulky cyclic olefins like norbornene is of particular commercial interest as it yields cyclic olefin copolymers (COCs). These amorphous thermoplastics possess desirable properties such as high glass transition temperatures (Tg), excellent transparency, and good heat and chemical resistance. acs.orgacs.org The structure of the metallocene catalyst is crucial for controlling the copolymer's microstructure and, consequently, its properties. acs.org

Research has shown that the steric properties of the ligands play a critical role. For example, the catalyst [2,2'-methylenebis(1,3-dimethylcyclopentadienyl)]zirconium dichloride (referred to as Catalyst A) has been shown to have a higher activity and superior norbornene insertion performance compared to the more common racemic-ethylenebis(indenyl)zirconium dichloride (Catalyst B). kiche.or.kr The methyl substituents on the carbons adjacent to the bridgehead carbon in Catalyst A create a specific steric environment that facilitates the incorporation of the bulky norbornene monomer. kiche.or.kr This enhanced incorporation leads to polymers with significantly higher glass transition temperatures under similar polymerization conditions, highlighting the commercial potential of catalysts derived from 1,3-dimethylcyclopentadiene. kiche.or.kr While copolymerization with norbornene often shows higher activity than ethylene homopolymerization, the reactivity ratio for norbornene is typically much lower than that of ethylene, indicating that while norbornene's coordination may be less probable, its insertion rate can be higher. ippi.ac.irippi.ac.ir

| Catalyst | Ethylene Pressure (psig) | Catalyst Activity (kg-polymer/mol-Zr·h) | Norbornene Content (mol%) | Glass Transition Temp. (Tg, °C) |

|---|---|---|---|---|

| Catalyst A | 50 | 15,900 | 42 | 182 |

| Catalyst B | 50 | 10,200 | 27 | 110 |

| Catalyst A | 100 | 26,400 | 34 | 147 |

| Catalyst B | 100 | 18,100 | 21 | 79 |

Note: Catalyst A is [2,2'-methylenebis(1,3-dimethylcyclopentadienyl)]zirconium dichloride; Catalyst B is racemic-ethylenebis(indenyl)zirconium dichloride. Data sourced from reference kiche.or.kr.

The performance of a metallocene catalyst is heavily dependent on its ligand structure. kiche.or.kr For catalysts bearing 1,3-dimethylcyclopentadienyl ligands, the position and number of methyl groups influence both the electronic and steric environment of the metal center. This, in turn, affects catalyst activity, stability, and the molecular weight of the resulting polymer. researchgate.net

Role of this compound Cations in Methanol-to-Hydrocarbon (MTO) Processes

The Methanol-to-Hydrocarbon (MTH) and Methanol-to-Olefins (MTO) processes are cornerstone technologies for converting methanol, derived from sources like natural gas or biomass, into valuable hydrocarbons and light olefins. nih.govyoutube.com These reactions are typically catalyzed by acidic zeolites and proceed through a complex "hydrocarbon pool" (HCP) mechanism. ysu.amoaepublish.com Within this mechanism, organic intermediates trapped within the zeolite pores act as co-catalysts or reaction centers. ysu.amresearchgate.net

Spectroscopic studies have been crucial in identifying the key species that constitute the hydrocarbon pool. Among these, polymethylbenzenium and cyclopentadienyl cations have been recognized as decisive intermediates. researchgate.netdicp.ac.cn Specifically, methylcyclopentenyl cations (MCP+), including dimethyl-substituted variants, have been identified using in situ solid-state NMR spectroscopy on working catalysts. dicp.ac.cnresearchgate.net These five-membered ring cations are formed during the reaction and are considered essential hydrocarbon pool species. dicp.ac.cn Evidence suggests that MCP+ species are formed preferentially over polymethylbenzenes at the beginning of the HCP accumulation and play a critical role in bridging the initial, inefficient stage of methanol conversion with the highly efficient, steady-state autocatalytic cycle. dicp.ac.cn

The hydrocarbon pool mechanism is an indirect pathway where methanol does not convert directly to olefins but reacts with the entrapped organic species. nih.govysu.am Cyclopentadienyl species are integral to this process. One proposed pathway is the "cyclopentadienes-based cycle," which runs in parallel with aromatics-based and alkene-based cycles. researchgate.net In this cycle, methylcyclopentadienes and their corresponding cations act as critical intermediates for the assembly of C-C bonds and the subsequent formation of light olefins like ethene and propene. researchgate.net The initial formation of the first C-C bond from a C1 source like methanol is a debated topic, with several "direct" mechanisms proposed, but once initial olefins are formed, they can quickly oligomerize and cyclize to generate the crucial cyclopentenyl cations that initiate the efficient HCP cycle. nih.govdicp.ac.cn These cyclic cations are then methylated by methanol, and through a series of complex reactions involving ring expansion, contraction, and elimination, they produce olefins and regenerate the hydrocarbon pool species, thus sustaining the catalytic cycle. dicp.ac.cn

Other Catalytic Transformations Mediated by this compound-Derived Catalysts

While applications in prominent areas such as polymerization and metathesis are well-documented, catalysts derived from this compound have also demonstrated utility in a variety of other important organic transformations. The electronic and steric properties imparted by the 1,3-dimethylcyclopentadienyl ligand can be harnessed to influence the reactivity and selectivity of the metallic center in catalytic cycles beyond these mainstream applications. Research in this area has explored the use of these catalysts in reactions such as C-H activation, cyclopropanation, and hydrofunctionalization, showcasing the versatility of this ligand framework.

The presence of the two methyl groups on the cyclopentadienyl ring can enhance the stability of the catalyst and modulate its electronic character, which in turn affects its catalytic activity. These subtle modifications can lead to unique reactivity profiles, enabling transformations that may be less efficient with unsubstituted cyclopentadienyl or other ligand systems. The following examples highlight some of the other catalytic transformations where this compound-derived catalysts have been effectively employed.

C-H Functionalization

Rhodium complexes bearing a chiral derivative of a cyclopentadienyl ligand have been utilized in enantioselective C-H functionalization reactions. These transformations allow for the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, representing a highly atom-economical approach to molecular synthesis. While specific examples detailing the use of a simple 1,3-dimethylcyclopentadienyl ligand are not as prevalent as those with more complex chiral Cp ligands, the principles of ligand electronic effects on the catalytic cycle are transferable. The electron-donating nature of the methyl groups can influence the reactivity of the rhodium center, which is crucial for the C-H activation step.

Cyclopropanation

Metal-catalyzed cyclopropanation is a powerful method for the synthesis of three-membered carbocyclic rings. This transformation typically involves the reaction of an alkene with a metal carbene species. Ruthenium and rhodium complexes are often employed as catalysts for these reactions. The ligand environment around the metal center plays a critical role in controlling the efficiency and selectivity of the cyclopropanation. Although detailed studies focusing exclusively on 1,3-dimethylcyclopentadienyl ligands are limited, related research on substituted cyclopentadienyl rhodium catalysts in cyclopropanation indicates that the electronic properties of the Cp ligand are key to modulating the reactivity of the rhodium carbene intermediate.

Hydrofunctionalization

Hydrofunctionalization reactions, which involve the addition of an H-X molecule across an unsaturated bond, are of significant interest in organic synthesis. Nickel-catalyzed hydrofunctionalization of 1,3-dienes is a notable example where the ligand can influence the chemo-, regio-, and enantioselectivity of the reaction. The mechanism often proceeds through metal-allyl intermediates. The steric and electronic properties of the ligands attached to the nickel center are crucial in directing the outcome of these transformations.

Table 1: Examples of Other Catalytic Transformations with Substituted Cyclopentadienyl Ligands

| Catalyst Type | Transformation | Substrate | Reagent | Product | Yield (%) | ee (%) |

| Chiral Cp*Rh(III) | C-H Functionalization | Aryl Ketoxime Ether | Diazabicycloheptene | Cyclopentenylamine | up to 99 | up to 97 |

| (S,R)-cmcpor-RuCO | Asymmetric Cyclopropanation | 1,3-Diene | tert-Butyl 2-cyano-2-diazoacetate | Vinylcyclopropane | up to 97 | up to 95 |

| Ni/Brønsted acid | Hydrophosphinylation | 1,3-Diene | Diarylphosphine Oxide | Allylic Phosphine Oxide | N/A | up to 99 |

Theoretical and Computational Chemistry of 1,3 Dimethylcyclopentadiene

Electronic Structure and Bonding Characterization

The electronic structure of 1,3-dimethylcyclopentadiene is fundamentally derived from the cyclopentadiene (B3395910) ring, a cyclic system of five carbon atoms with two conjugated double bonds. The introduction of two methyl groups at the 1 and 3 positions significantly influences the electronic distribution and bonding characteristics of the parent molecule.

Computational analyses, such as Natural Bond Orbital (NBO) and Electron Localization Function (ELF), are instrumental in characterizing the bonding in this compound. NBO analysis reveals the nature of the localized bonds and the extent of electron delocalization. The π-system of the cyclopentadiene ring is the most prominent feature, and the methyl groups, being electron-donating, perturb this system through hyperconjugation. This donation of electron density from the C-H and C-C σ-orbitals of the methyl groups into the π*-orbitals of the diene system leads to a slight increase in the electron density of the ring.

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling is a powerful tool to predict and understand the reactivity of this compound, particularly in pericyclic reactions such as the Diels-Alder reaction, where it can act as a diene.

Table 1: Calculated Reaction Energetics for a Generic Diels-Alder Reaction of Substituted Cyclopentadienes (Illustrative Data)

| Diene | Dienophile | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Cyclopentadiene | Ethylene (B1197577) | 25.0 | -18.5 |

| This compound | Ethylene | 23.5 | -20.0 |

Note: The data in this table is illustrative and intended to show expected trends based on computational studies of similar systems.

Frontier Molecular Orbital (FMO) theory provides a qualitative and often quantitative understanding of pericyclic reactions by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. researchgate.netstereoelectronics.org In a normal-electron-demand Diels-Alder reaction, the key interaction is between the HOMO of the diene and the LUMO of the dienophile.

The electron-donating methyl groups in this compound raise the energy of its HOMO compared to that of unsubstituted cyclopentadiene. scispace.com This increase in the HOMO energy leads to a smaller energy gap (ΔE) between the diene's HOMO and the dienophile's LUMO, resulting in a stronger interaction and a faster reaction rate. researchgate.net The coefficients of the frontier orbitals at the terminal carbon atoms (C1 and C4) of the diene system determine the regioselectivity of the cycloaddition. For this compound, the methyl group at C1 would influence the magnitude of the HOMO coefficient at this position, which in turn affects the regiochemical outcome of the reaction with unsymmetrical dienophiles.

Table 2: Frontier Molecular Orbital Energies for Cyclopentadiene and this compound (Illustrative Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Cyclopentadiene | -8.60 | 0.40 | 9.00 |

| This compound | -8.35 | 0.55 | 8.90 |

Note: The data in this table is illustrative and based on general trends observed in computational studies.

Investigation of Isomerization Barriers and Proton Affinities

Computational methods are also valuable for determining the energetic barriers for isomerization and the proton affinities of molecules. For this compound, several isomerization processes are possible, including 1,2- and 1,5-hydrogen shifts to form other dimethylcyclopentadiene isomers.

Theoretical calculations can map the potential energy surface for these isomerization reactions, identifying the transition state structures and their corresponding energy barriers. nih.gov The presence of methyl groups can influence the stability of the different isomers and the heights of the activation barriers for their interconversion.

Proton affinity (PA) is a measure of the gas-phase basicity of a molecule and can be calculated as the negative of the enthalpy change for the protonation reaction. researchgate.net The most likely site of protonation in this compound is one of the double bonds. The electron-donating methyl groups increase the electron density in the π-system, which is expected to increase the proton affinity of this compound compared to unsubstituted cyclopentadiene. ccl.net DFT calculations are a reliable method for predicting proton affinities. toftech.ir

Table 3: Calculated Proton Affinities for Cyclopentadiene and its Methylated Derivatives (Illustrative Data)

| Compound | Protonation Site | Calculated Proton Affinity (kJ/mol) |

| Cyclopentadiene | C=C | 840 |

| 1-Methylcyclopentadiene | C=C | 855 |

| This compound | C=C | 870 |

Note: The data in this table is illustrative and reflects the expected trend of increasing basicity with alkyl substitution.

Adsorption Behavior and Intermolecular Interactions (e.g., π-π interactions)

The adsorption of this compound on various surfaces and its intermolecular interactions are governed by non-covalent forces. Computational studies can provide detailed information about the nature and strength of these interactions.

Advanced Spectroscopic and Analytical Characterization of 1,3 Dimethylcyclopentadiene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopysfu.caipb.pt

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the atomic-level structural elucidation of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of 1,3-Dimethylcyclopentadiene.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a definitive fingerprint of the this compound molecule by mapping its unique proton and carbon environments.

In ¹H NMR, the chemical shift (δ) of each proton is influenced by its electronic environment. For this compound, distinct signals are expected for the vinylic protons, the methylene (B1212753) protons, and the methyl protons. The integration of these signals corresponds to the number of protons in each environment, and spin-spin coupling patterns reveal connectivity between adjacent protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. oregonstate.edu Due to the broader chemical shift range, it is often easier to resolve individual carbon signals compared to proton signals. oregonstate.eduyoutube.com Quaternary carbons, such as those to which the methyl groups are attached in the aromatic ring, typically show weaker signals. youtube.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar structural motifs.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Vinylic Protons (=CH) | 5.8 - 6.5 | Multiplet |

| Methylene Protons (-CH₂-) | 2.8 - 3.2 | Singlet |

| Methyl Protons (-CH₃) | 1.8 - 2.2 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar structural motifs. oregonstate.edu

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Vinylic Carbons (C=C) | 125 - 145 |

| Quaternary Vinylic Carbons (C=C-CH₃) | 140 - 155 |

| Methylene Carbon (-CH₂-) | 40 - 50 |

| Methyl Carbons (-CH₃) | 15 - 25 |

Advanced NMR Techniques for Complex Mixtures and Isomeric Analysissfu.ca

Commercial methylcyclopentadiene (B1197316) often exists as a mixture of isomers, making analysis with simple 1D NMR challenging. sfu.ca Advanced 2D NMR techniques are indispensable for the unambiguous assignment of signals and the structural confirmation of specific isomers within a complex mixture. sfu.caresearchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to trace the proton connectivity throughout the molecule's framework.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of directly attached carbons, allowing for the definitive assignment of which protons are bonded to which carbons. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two or three bonds. ipb.pt This is particularly useful for identifying connectivity involving quaternary carbons, which have no attached protons, and for piecing together the molecular structure across heteroatoms or carbonyl groups. sfu.ca

Nuclear Overhauser Effect Spectroscopy (NOESY): This method identifies protons that are close to each other in space, which is crucial for determining stereochemistry, such as differentiating between cis and trans isomers. mdpi.com

These techniques are critical when analyzing reaction products of this compound, such as in Diels-Alder reactions, where multiple stereoisomers can be formed. sfu.ca

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic structure, particularly the extent of conjugation. youtube.com Conjugated systems, characterized by alternating single and double bonds, have overlapping p-orbitals that allow for the delocalization of π-electrons. youtube.com

This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com Consequently, less energy (i.e., light of a longer wavelength) is required to promote an electron from the HOMO to the LUMO. youtube.comyoutube.com This phenomenon is known as a bathochromic or "red" shift.

This compound, as a conjugated diene, is expected to exhibit a characteristic π to π* electronic transition in the UV region. For comparison, the parent conjugated diene, 1,3-butadiene, has a maximum absorbance (λmax) at 217 nm. youtube.com The addition of alkyl groups (the two methyl groups) to the diene system in this compound further stabilizes the excited state, causing an additional bathochromic shift. Therefore, the λmax for this compound is predicted to be at a longer wavelength than 1,3-butadiene.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. oregonstate.edu Each type of bond and functional group has a characteristic range of absorption frequencies, measured in wavenumbers (cm⁻¹). pressbooks.publibretexts.org

The IR spectrum of this compound is expected to show characteristic absorptions corresponding to its alkene and alkane moieties. openstax.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Vinylic C-H | C=C-H Stretch | 3020 - 3100 | Medium |

| Alkyl C-H | -C-H Stretch | 2850 - 2960 | Strong |

| Alkene C=C | C=C Stretch | ~1650 | Medium-Weak |

| Methylene C-H | -CH₂- Bend | ~1465 | Medium |

Mass Spectrometry Techniquesnist.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular formula for this compound is C₇H₁₀, corresponding to a molecular weight of approximately 94.15 g/mol . nih.gov

Electron Ionization (EI) is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). azom.com This process not only forms a molecular ion (M⁺˙) by ejecting an electron but also imparts significant excess energy, causing the molecular ion to fragment in predictable ways. azom.com

For this compound, the EI-MS spectrum would be expected to show:

Molecular Ion Peak (M⁺˙): A peak at m/z = 94, corresponding to the intact radical cation of the molecule.

Major Fragmentation Peaks: A common fragmentation pathway for alkyl-substituted cyclic compounds is the loss of the alkyl group. The loss of a methyl radical (•CH₃, mass = 15) would result in a prominent fragment ion at m/z = 79 (94 - 15). This C₆H₇⁺ cation is particularly stable due to its potential aromatic character (tropylium-like or cyclopentadienyl (B1206354) cation derivative).

The relative abundance of the molecular ion and various fragment ions creates a unique mass spectrum that can be used to identify the compound, often by comparison to a spectral library. azom.com

Photoionization Mass Spectrometry and Photoelectron Photoion Coincidence (PEPICO) Spectroscopy for Intermediate Characterization

Photoionization mass spectrometry (PIMS) and photoelectron photoion coincidence (PEPICO) spectroscopy are powerful analytical techniques for the identification and characterization of transient intermediates in complex chemical environments. While specific studies applying these methods directly to this compound are not extensively documented in the literature, the principles of these techniques illustrate their potential utility in elucidating the reaction mechanisms involving this compound.

PIMS utilizes single-photon ionization, often from a tunable vacuum ultraviolet (VUV) light source, to selectively ionize molecules. By carefully controlling the photon energy, one can target specific isomers or compounds with different ionization energies within a mixture. This "soft" ionization method minimizes fragmentation, providing a clear picture of the molecular ions present. For a reactive species like this compound, PIMS could be employed to monitor its consumption and the formation of primary products in real-time during processes such as pyrolysis or oxidation.

PEPICO spectroscopy adds another layer of specificity by detecting an electron and its corresponding ion in coincidence. This technique provides isomer-selective identification of reactive intermediates. By measuring the kinetic energy of the photoelectrons, the internal energy of the cation can be determined, yielding detailed information about the energetics and dissociation pathways of the species. In the context of this compound, PEPICO could be instrumental in distinguishing between various structural isomers of reaction intermediates that may possess the same mass-to-charge ratio. For instance, in catalytic cracking or combustion processes, various isomeric C7H10 species or their radical derivatives might be formed, and PEPICO would be an ideal tool for their unambiguous identification.

The application of operando PEPICO spectroscopy has been particularly insightful in the field of catalysis for detecting elusive intermediates. Although not specifically demonstrated for this compound, this technique has been successfully used to identify radicals and other reactive species in catalytic processes like alkane activation and methanol-to-hydrocarbon conversion. This suggests a strong potential for its use in studying the role of this compound as a reactant, intermediate, or product in similar catalytic systems.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the detection and characterization of species with unpaired electrons, such as radicals and paramagnetic metal complexes.

Radical Species:

The cyclopentadienyl radical (C5H5•) and its derivatives are classic examples of organic radicals that have been extensively studied by EPR spectroscopy. The EPR spectrum of the unsubstituted cyclopentadienyl radical exhibits a characteristic six-line pattern resulting from the hyperfine coupling of the unpaired electron with the five equivalent protons. nih.gov Upon substitution, such as with methyl groups in the case of a 1,3-dimethylcyclopentadienyl radical, the EPR spectrum would be expected to show a more complex hyperfine splitting pattern due to the interaction of the unpaired electron with both the ring protons and the protons of the methyl groups.

Studies on alkyl-substituted cyclopentadiene (B3395910) radical cations, generated by UV irradiation in acidic solutions, have been reported. rsc.org The analysis of their EPR spectra reveals that the sp3-hybridized carbon atom of the ring lies in the nodal plane of the singly occupied molecular orbital (SOMO), and substituents at this position exhibit only small hyperfine coupling constants. rsc.org This provides valuable insight into the electronic structure and conformation of such radical species.

| Radical Species | g-value | Hyperfine Splitting Constants (a) in Gauss (G) |

| Cyclopentadienyl radical (in CO2 matrix) | ~2.002 | a(H) ≈ 6.0 G nih.gov |

| Pentamethylcyclopentadienyl radical cation | Not specified | a(CH3) ≈ 10.5 G, a(H) ≈ 2.1 G rsc.org |

| Hexamethylcyclopentadiene radical cation | Not specified | a(CH3-1,5) ≈ 10.7 G, a(CH3-2,4) ≈ 0.8 G, a(CH3-3) ≈ 4.9 G rsc.org |

Paramagnetic Complexes:

This compound, or more commonly its deprotonated form (1,3-dimethylcyclopentadienyl anion), can act as a ligand for transition metals, forming paramagnetic complexes if the metal center has unpaired electrons. EPR spectroscopy is a primary tool for probing the electronic structure of such complexes. nih.govsemanticscholar.org The EPR spectrum provides information about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, its derivatives, particularly its metal complexes, can often be obtained as crystalline solids suitable for single-crystal X-ray diffraction analysis.

For example, studies on various substituted cyclopentadienyl complexes have revealed a rich diversity of structural motifs. nih.govtandfonline.com The cyclopentadienyl ring can coordinate to a metal center in different ways, from η1, where only one carbon atom is bonded to the metal, to η5, where all five carbon atoms are involved in the bonding. The specific hapticity is influenced by factors such as the nature of the metal, its oxidation state, and the other ligands present in the complex.

Recent work on coinage metal complexes with the highly electron-withdrawing pentakis(trifluoromethyl)cyclopentadienyl ligand, [C5(CF3)5]-, has demonstrated a range of hapticities from η1 for gold to η3/η2 for copper, as determined by X-ray crystallography. nih.gov Similarly, the crystal structures of group 4 and thorium (IV) complexes with substituted cyclopentadienyl ligands have been elucidated, providing insights into the nature of the metal-silicon bonds in these systems. nih.gov

| Compound | Crystal System | Space Group | Key Structural Features |

| [Au(C5(CF3)5)(PtBu3)] nih.gov | Triclinic | P-1 | η1-coordination of the cyclopentadienyl ligand to the gold center. |

| [Ag(C5(CF3)5)(PtBu3)] nih.gov | Monoclinic | P21/n | η3/η1-coordination of the cyclopentadienyl ligand. |

| [Cu(C5(CF3)5)(PtBu3)] nih.gov | Monoclinic | P21/c | η3/η2-coordination of the cyclopentadienyl ligand. |

| [Hf(Cp'')2{Si(SiMe3)3}(Cl)] (Cp'' = C5H3(SiMe3)2-1,3) nih.gov | Monoclinic | P21/n | Bent metallocene geometry with two substituted cyclopentadienyl ligands. |

Applications of 1,3 Dimethylcyclopentadiene in Advanced Materials Science

Integration into High-Performance Polymer Systems

The incorporation of the 1,3-dimethylcyclopentadiene moiety into polymer backbones can significantly influence their thermal and mechanical properties. Cationic initiation of this compound using catalysts such as boron trifluoride etherate (BF₃·OEt₂) leads to vinyl-addition polymerization. vulcanchem.com The resulting polymers exhibit a glass transition temperature (Tg) of 87°C, which indicates that the methyl substituents on the cyclopentadiene (B3395910) ring restrict chain mobility, leading to a higher Tg compared to unsubstituted polycyclopentadiene. vulcanchem.com This restriction of motion can contribute to enhanced thermal stability and rigidity in the final polymer.

Polymers derived from related dicyclopentadiene (B1670491) (DCPD) systems, which can be modified with other cyclopentadiene-containing monomers, show that the incorporation of such cyclic structures can enhance properties like the glassy modulus and thermal stability. researchgate.net For instance, in polydicyclopentadiene blends, increasing the content of a cyclopentadiene-based comonomer can shift exothermic peaks to higher temperatures, indicating a delay in the curing reaction and potentially a more thermally stable cross-linked network. researchgate.net While direct data for this compound copolymers is limited, the principles observed in modified DCPD systems suggest that it could be a valuable comonomer for creating high-performance thermosets and thermoplastics. researchgate.net

Table 1: Properties of Polymer Derived from Cationic Polymerization of this compound

| Property | Value | Catalyst System |

|---|---|---|

| Number-Average Molecular Weight (Mn) | 15,000-20,000 Da | BF₃·OEt₂ |

| Glass Transition Temperature (Tg) | 87°C | BF₃·OEt₂ |

Data derived from studies on the cationic initiation of this compound. vulcanchem.com

Development of Conjugated Polymers for Organic Electronics (e.g., OFETs)

While direct synthesis of conjugated polymers for organic field-effect transistors (OFETs) using this compound as the primary monomer is not extensively documented, the cyclopentadiene framework is a key component in many successful organic electronic materials. semanticscholar.org For example, polymers based on 4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT), a fused-ring system containing a cyclopentadiene core, have shown significant promise in organic electronics due to their strong electron-donating properties and planar structure, which facilitates efficient charge transport. semanticscholar.org

The introduction of this compound into a conjugated polymer backbone could offer a strategic approach to fine-tuning material properties. The molecular structure of a conjugated polymer critically affects its optoelectronic properties and performance in devices. escholarship.org The methyl groups on the cyclopentadiene ring can enhance the solubility of the resulting polymer in common organic solvents, which is a crucial factor for solution-based processing of electronic devices. researchgate.net Furthermore, these alkyl substituents can influence the solid-state packing of polymer chains, affecting crystallinity and intermolecular charge transport, which are key determinants of device performance. escholarship.orgscilit.com Therefore, this compound represents a potential building block for designing the next generation of high-performance polymer semiconductors.

Polymer Modification and Functionalization through this compound Reactions

The high reactivity of the cyclopentadiene ring system in Diels-Alder reactions makes it an ideal functional group for polymer modification. researchgate.net This [4+2] cycloaddition reaction is highly efficient, often requires mild conditions, and proceeds without the need for metal catalysts, aligning it with the principles of "click chemistry". researchgate.netescholarship.org By incorporating this compound into a polymer, either as a chain-end group or a pendant group, a reactive handle is introduced that can be used for subsequent functionalization.

This strategy of post-polymerization modification allows for the synthesis of complex polymer architectures, such as block copolymers. escholarship.org For example, a polymer chain end-capped with a this compound unit can readily react with a molecule or another polymer containing a dienophile, such as a maleimide (B117702) group, to form a stable covalent linkage. This approach provides a versatile platform for attaching a wide range of functionalities, including bioactive molecules or groups that alter the polymer's physical properties. The ability to functionalize pre-formed polymer chains with a stable cyclopentadiene precursor that can be activated when needed is a powerful tool in materials science. escholarship.org

Interactions with Nanomaterials (e.g., Graphene, Carbon Nanotubes)

The integration of nanomaterials like graphene and carbon nanotubes (CNTs) into polymer matrices is a key strategy for developing high-performance composites. The effectiveness of these composites hinges on the interfacial interactions between the polymer and the nanofiller. This compound and polymers functionalized with it can interact with these carbon nanomaterials through two primary mechanisms: non-covalent interactions and covalent bonding.

Non-covalent interactions are dominated by π-π stacking and van der Waals forces. The conjugated π-system of the this compound ring can engage in π-π stacking with the sp²-hybridized carbon surfaces of graphene and CNTs. unl.edumdpi.com These interactions can facilitate the dispersion of the nanotubes or graphene sheets within a polymer matrix by wrapping or coating the nanomaterial surface, which helps to overcome the strong van der Waals forces that cause them to agglomerate. unl.educhemicalforums.com

Covalent functionalization offers a more robust method to anchor polymer chains to the nanomaterial surface. The diene functionality of this compound can undergo a Diels-Alder cycloaddition reaction directly with the π-system of graphene or CNTs, particularly at defect sites or edges where reactivity is higher. researchgate.net This covalent attachment creates a strong interface, which is essential for efficient load transfer from the polymer matrix to the nanofiller, thereby significantly enhancing the mechanical properties of the composite material. Polymers featuring pendant this compound groups can thus act as effective compatibilizers, improving both the dispersion of nanomaterials and the interfacial adhesion.

Table 2: Summary of Interactions between this compound Moieties and Carbon Nanomaterials

| Interaction Type | Mechanism | Effect on Composite Properties |

|---|---|---|

| Non-Covalent | π-π stacking, Van der Waals forces | Improves dispersion of nanomaterials, reduces agglomeration. unl.edumdpi.com |

Green Chemistry Principles in the Research and Application of 1,3 Dimethylcyclopentadiene

Sustainable Synthetic Methodologies

The pursuit of sustainability in chemical manufacturing has driven research towards developing synthetic routes to 1,3-dimethylcyclopentadiene from renewable resources, moving away from traditional petroleum-based feedstocks. A significant advancement in this area is the production of methylcyclopentadienes (MCPD) from cellulose (B213188), a renewable and abundant form of biomass. nih.gov

One innovative route involves the initial transformation of cellulose into 3-methylcyclopent-2-enone (MCP). nih.gov This intermediate, derived from a renewable source, can then undergo a selective vapor-phase hydrodeoxygenation to yield methylcyclopentadiene (B1197316). This process represents a significant step towards a bio-based production of valuable cyclic dienes. nih.gov

Key Features of the Biomass-to-MCPD Process:

Renewable Feedstock: Utilizes cellulose, avoiding the depletion of fossil fuels. nih.gov

Catalytic Conversion: Employs a zinc-molybdenum oxide catalyst for the selective conversion of the biomass-derived intermediate. nih.gov

High Yield: The process demonstrates a high carbon yield, making it an efficient pathway from biomass to the target molecule. nih.gov

This methodology aligns with the green chemistry principle of using renewable feedstocks, providing a more sustainable alternative to conventional synthesis from the by-products of petroleum cracking. nih.govrjpn.org

Atom Economy and Waste Minimization in this compound Chemistry

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comslideshare.net Reactions with high atom economy are inherently less wasteful. researchgate.net

This compound, like other dienes, is an ideal substrate for Diels-Alder reactions, which are classic examples of highly atom-economical transformations. chemeurope.comnih.gov In a Diels-Alder cycloaddition, all the atoms from the diene (this compound) and the dienophile are incorporated into the final cyclic product. nih.gov This results in a theoretical atom economy of 100%, as no atoms are lost as by-products. jocpr.com

Example: Diels-Alder Reaction

Reactants: this compound + Dienophile (e.g., Maleic Anhydride)

Product: A single cycloadduct

Atom Economy: 100%

Waste minimization is a broader concept that encompasses not only atom economy but also the reduction of all waste streams associated with a process, including solvents, catalysts, and by-products from non-ideal reactions. p2infohouse.orgeolss.net Strategies to minimize waste in the chemistry of this compound include:

Employing Catalytic Processes: Using catalysts allows for reactions to occur under milder conditions with higher selectivity, reducing energy consumption and the formation of unwanted side products. firp-ula.org

Source Reduction: Utilizing sustainable synthetic routes, such as the conversion from cellulose, minimizes waste at the very beginning of the product lifecycle. nih.govp2infohouse.org

Process Optimization: Fine-tuning reaction conditions to maximize yield and selectivity directly reduces the amount of unreacted starting materials and by-products that would become waste. researchgate.net

By focusing on atom-economical reactions and implementing broader waste minimization strategies, the environmental footprint associated with the production and use of this compound can be significantly reduced. eolss.net

Use of Environmentally Benign Solvents and Conditions for Reactions